ロフルミラストN-オキシド

概要

説明

ロフルミラストN-オキシドは、選択的ホスホジエステラーゼ4(PDE4)阻害剤であるロフルミラストの活性代謝物です。 主に重症の慢性閉塞性肺疾患(COPD)と尋常性乾癬の治療に使用されます 。 この化合物は、細胞内サイクリックAMP(cAMP)レベルを上昇させることで作用し、炎症を抑制するのに役立ちます .

科学的研究の応用

Roflumilast N-oxide has several scientific research applications:

作用機序

ロフルミラストN-オキシドは、cAMPを分解する酵素であるPDE4を阻害することによって効果を発揮します 。 PDE4を阻害することにより、ロフルミラストN-オキシドは細胞内cAMPレベルを上昇させ、COPD患者の炎症を抑制し、肺機能を改善します 。 この化合物は、好中球やマクロファージなどのさまざまな炎症性細胞にも影響を与え、サイトカインの放出を抑制し、細胞浸潤を減少させます .

類似の化合物との比較

類似の化合物

ロフルミラスト: 親化合物であり、PDE4阻害剤でもあります.

アプレミラスト: 乾癬および乾癬性関節炎の治療に使用される別のPDE4阻害剤.

シロミラスト: 以前はCOPD治療のために調査されていたPDE4阻害剤.

独自性

ロフルミラストN-オキシドは、PDE4に対する高い効力と選択性によって特徴付けられます 。 ロフルミラストと比較して半減期が長く、持続的な治療効果が得られます 。 さらに、組織への浸透能力が高く、標的領域で高濃度を達成できるため、炎症性疾患の治療に特に効果的です .

生化学分析

Biochemical Properties

Roflumilast N-oxide, like Roflumilast, is a potent inhibitor of PDE4 . PDE4 is a major cyclic-3’,5′-adenosinemonophosphate (cyclic AMP, cAMP)-metabolizing enzyme expressed on nearly all immune and pro-inflammatory cells, in addition to structural cells like those of the smooth muscle or epithelium . The inhibition of PDE4 by Roflumilast N-oxide leads to an accumulation of intracellular cyclic AMP .

Cellular Effects

Roflumilast N-oxide has significant effects on various types of cells and cellular processes. It has been shown to reduce the release of tumor necrosis factor (TNF)-α and chemokines by lipopolysaccharide (LPS)-stimulated human bronchial explants . It also displayed anti-fibrotic effects in cellular models . Furthermore, it has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Roflumilast N-oxide involves its role as a selective inhibitor of PDE4 . By inhibiting PDE4, a major enzyme involved in the metabolism of cyclic AMP, Roflumilast N-oxide leads to an accumulation of intracellular cyclic AMP . This accumulation is thought to mediate the disease-modifying effects of Roflumilast N-oxide .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Roflumilast N-oxide have been observed to change over time. For instance, in a phase I study, the exposure to Roflumilast in subjects increased 20–40%, and the exposure to Roflumilast N-oxide increased about 169% compared to the single-dose administration . This indicates that the effects of Roflumilast N-oxide can vary over time in a laboratory setting.

Dosage Effects in Animal Models

In animal models, the effects of Roflumilast N-oxide have been shown to vary with different dosages. For instance, Roflumilast given orally showed equal potency to its N-oxide at different dosages in suppressing allergen-induced early airway reactions .

Metabolic Pathways

Roflumilast N-oxide is involved in significant metabolic pathways. After oral intake of Roflumilast, it is extensively metabolized by cytochrome P450 3A4 and 1A2 isozymes to its primary active metabolite, Roflumilast N-oxide .

準備方法

合成経路と反応条件

ロフルミラストN-オキシドは、ロフルミラストの酸化によって合成されます。 このプロセスには、過酸化水素またはm-クロロ過安息香酸などの酸化剤を制御された条件下で使用することが含まれます 。 反応は通常、ジクロロメタンなどの有機溶媒中で低温で行われ、高収率と高純度が確保されます .

工業生産方法

ロフルミラストN-オキシドの工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスは、効率性と費用対効果を最適化するために、反応条件を常に維持するために、連続フロー反応器と自動化システムを頻繁に採用しています .

化学反応の分析

反応の種類

ロフルミラストN-オキシドは、以下を含むさまざまな化学反応を起こします。

酸化: ロフルミラストからロフルミラストN-オキシドへの変換.

置換: ピリジン環上の官能基の置換を含む反応.

一般的な試薬と条件

主な生成物

酸化: ロフルミラストN-オキシド.

還元: ロフルミラスト.

置換: ロフルミラストのさまざまな置換誘導体.

科学研究への応用

ロフルミラストN-オキシドには、いくつかの科学研究への応用があります。

類似化合物との比較

Similar Compounds

Roflumilast: The parent compound, also a PDE4 inhibitor.

Apremilast: Another PDE4 inhibitor used in the treatment of psoriasis and psoriatic arthritis.

Cilomilast: A PDE4 inhibitor previously investigated for COPD treatment.

Uniqueness

Roflumilast N-oxide is unique due to its high potency and selectivity for PDE4 . It has a longer half-life compared to roflumilast, allowing for sustained therapeutic effects . Additionally, its ability to penetrate tissues and achieve higher concentrations in target areas makes it particularly effective in treating inflammatory conditions .

特性

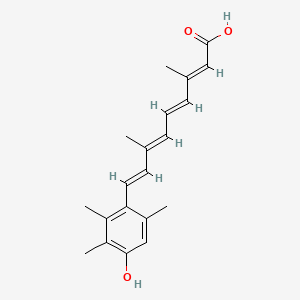

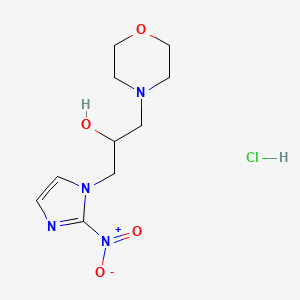

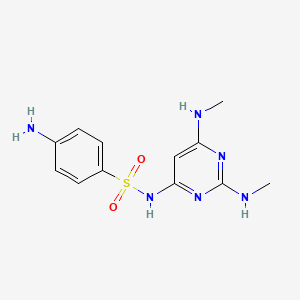

IUPAC Name |

3-(cyclopropylmethoxy)-N-(3,5-dichloro-1-hydroxypyridin-4-ylidene)-4-(difluoromethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2F2N2O4/c18-11-6-23(25)7-12(19)15(11)22-16(24)10-3-4-13(27-17(20)21)14(5-10)26-8-9-1-2-9/h3-7,9,17,25H,1-2,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHXXMSARUQULRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=CC(=C2)C(=O)N=C3C(=CN(C=C3Cl)O)Cl)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2F2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80433059 | |

| Record name | roflumilast N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

292135-78-5 | |

| Record name | roflumilast N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Roflumilast N-Oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROFLUMILAST N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F08MQ6CZCS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is roflumilast N-oxide and what is its mechanism of action?

A1: Roflumilast N-oxide (RNO) is the active metabolite of roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor. [] PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a signaling molecule involved in inflammatory responses. By inhibiting PDE4, RNO increases intracellular cAMP levels. [] This leads to a decrease in the activity of inflammatory cells, such as neutrophils, eosinophils, and macrophages. [, , ]

Q2: How does the increase in cAMP levels by RNO lead to anti-inflammatory effects?

A2: Increased cAMP levels, due to RNO's inhibition of PDE4, activate protein kinase A (PKA). [] PKA then phosphorylates downstream targets involved in various cellular processes, leading to a reduction in the production and release of pro-inflammatory mediators like cytokines, chemokines, and inflammatory enzymes. [, , ]

Q3: Does RNO affect other cell types besides immune cells?

A3: Yes, RNO has been shown to affect other cell types relevant to lung diseases. For example, it can modulate the activity of airway smooth muscle cells [] and fibroblasts. [, , ] In these cell types, RNO can influence processes such as proliferation, collagen synthesis, and the production of growth factors like VEGF. [, ]

Q4: Does RNO impact corticosteroid sensitivity in COPD?

A4: Yes, RNO has shown the ability to reverse corticosteroid resistance in neutrophils from COPD patients. [] This is achieved by RNO's ability to reverse cigarette smoke extract-induced overexpression of macrophage migration inhibitory factor (MIF) and downregulation of MAPK phosphatase-1 (MKP-1), as well as by inhibiting the activation of PI3Kδ and downregulation of histone deacetylase 2 (HDAC2). []

Q5: What is the molecular formula and weight of roflumilast N-oxide?

A5: Unfortunately, the provided abstracts do not contain specific spectroscopic data or detailed structural information about roflumilast N-oxide. Further research in chemical databases or literature specializing in chemical characterization would be needed.

Q6: How is roflumilast N-oxide absorbed and metabolized in the body?

A6: Roflumilast, the prodrug of RNO, is rapidly absorbed after oral administration and exhibits high absolute bioavailability (approximately 79%). [] Roflumilast is primarily metabolized by cytochrome P450 (CYP) enzymes, specifically CYP1A2 and CYP3A4, to its active metabolite, RNO. [, , , ] The plasma exposure of RNO is significantly greater (about 10-fold) than that of the parent drug, roflumilast. [, ]

Q7: How is roflumilast N-oxide eliminated from the body?

A7: Roflumilast itself is not detectable in urine. While only trace amounts of RNO are found in urine, both roflumilast and its metabolites are primarily eliminated via the kidneys as glucuronides. [] Dosage adjustment is generally not necessary for patients with impaired renal function due to the minor impact on RNO exposure. []

Q8: Does the time of day impact the pharmacokinetics of roflumilast?

A8: A study investigating the chronopharmacology of roflumilast found that the time of day did not significantly affect its pharmacokinetic profile. [] While the rate of absorption was slightly faster with morning administration, the extent of absorption and elimination remained similar between morning and evening dosing. []

Q9: What are the main in vitro effects of roflumilast N-oxide?

A10: In vitro studies demonstrate that RNO effectively inhibits various inflammatory responses. This includes inhibiting the release of inflammatory mediators like IL-8, TNF-α, and chemokines from different cell types, including neutrophils, macrophages, bronchial epithelial cells, and fibroblasts. [, , , , , ] RNO also shows potent inhibition of CXCL1-mediated neutrophil migration, likely through the regulation of intracellular calcium levels. [] Additionally, it can modulate the production of VEGF in lung fibroblasts. []

Q10: What animal models have been used to study roflumilast and its effects on pulmonary diseases?

A11: Roflumilast has demonstrated efficacy in preclinical models of COPD and pulmonary hypertension. [] Specifically, in rodent models, roflumilast has shown to attenuate pulmonary vascular remodeling and hypertension induced by chronic hypoxia or monocrotaline. [] It also reversed established pulmonary hypertension and suppressed the proliferation of cells in pulmonary blood vessel walls in the monocrotaline model. []

Q11: What are the main findings from clinical trials on roflumilast in COPD?

A12: Clinical trials have demonstrated that roflumilast is effective in reducing the frequency of exacerbations and improving lung function in patients with severe COPD, particularly those with chronic bronchitis and a history of frequent exacerbations. [, ] It is typically used as add-on therapy to bronchodilators. [, ] While its clinical benefit is considered modest by some, it offers an alternative treatment option for patients with severe COPD. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-Amino-2-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-1,3-thiazol-5-yl]-(2,3-dihydro-1,4-benzodioxin-7-yl)methanone](/img/structure/B1679429.png)

![1-[(2R)-1-[4-[(3,4-dichlorophenyl)methyl]-1-methylpiperidin-1-ium-1-yl]-3-methylbutan-2-yl]-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B1679436.png)